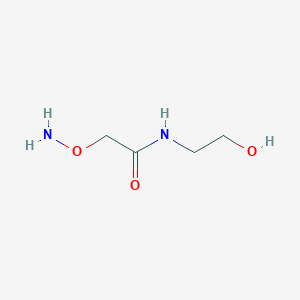![molecular formula C14H8ClF3O2 B13886136 5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid](/img/structure/B13886136.png)
5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid is an aromatic compound that belongs to the class of benzoic acids It is characterized by the presence of chloro and fluoro substituents on the phenyl ring, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to minimize environmental impact and ensure safety.
化学反応の分析
Types of Reactions
5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted aromatic compounds.
科学的研究の応用
5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique chemical properties make it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid involves its interaction with molecular targets and pathways within biological systems. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and specificity for certain receptors or enzymes. These interactions can modulate various biochemical pathways, leading to specific biological effects.
類似化合物との比較
Similar Compounds
5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid: This compound has similar structural features but differs in the substitution pattern on the benzoic acid ring.
3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride: Another compound with chloro and fluoro substituents, but with a different core structure.
Uniqueness
The uniqueness of 5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H8ClF3O2 |
|---|---|
分子量 |
300.66 g/mol |
IUPAC名 |
5-[(3-chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C14H8ClF3O2/c15-10-3-1-2-8(12(10)17)4-7-5-9(14(19)20)13(18)11(16)6-7/h1-3,5-6H,4H2,(H,19,20) |
InChIキー |
FQJDHUKHHBUNKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)F)CC2=CC(=C(C(=C2)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


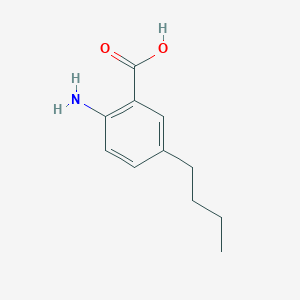
![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)
![5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13886088.png)
![5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B13886093.png)

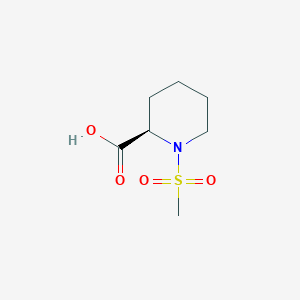
![Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)-](/img/structure/B13886104.png)
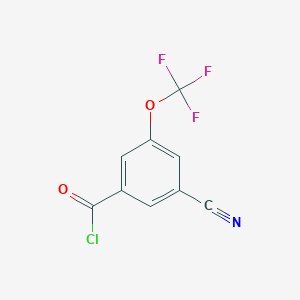
![2H-Pyran, 2-[2-(bromomethyl)phenoxy]tetrahydro-](/img/structure/B13886111.png)
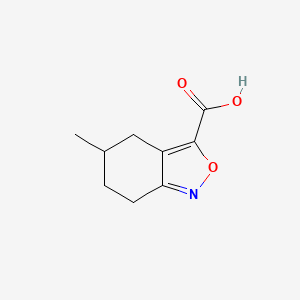
![N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride](/img/structure/B13886117.png)
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline](/img/structure/B13886119.png)
![4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine](/img/structure/B13886123.png)
